molecular formula C14H19BN2O3 B2406421 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1463054-00-3

5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B2406421
CAS No.: 1463054-00-3
M. Wt: 274.13
InChI Key: NIKBTVDKGSGFCM-UHFFFAOYSA-N
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Description

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a high-value boronic ester pinacol ester derivative of the 1H-indazole scaffold, serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction , where it is used to form carbon-carbon bonds between its indazole core and a variety of aromatic or heteroaromatic halides. This enables the rapid and efficient diversification of the indazole structure, which is a privileged pharmacophore in medicinal chemistry. The specific substitution pattern of the methoxy and boronic ester groups on this indazole ring system makes it a direct precursor to a range of biologically active molecules. Scientific literature identifies this compound as a key building block in the synthesis of potent and selective kinase inhibitors. For instance, it has been utilized in the development of novel compounds targeting the epidermal growth factor receptor (EGFR) , a well-validated oncological target. Researchers value this reagent for its role in constructing molecules that probe disease mechanisms, particularly in oncology, where indazole-based compounds frequently exhibit potent antiproliferative activity. By providing access to a specific, functionalized indazole core, this compound accelerates the exploration of structure-activity relationships (SAR) and the discovery of new therapeutic candidates.

Properties

IUPAC Name

5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-11-9(8-16-17-11)6-12(10)18-5/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBTVDKGSGFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindazole and bis(pinacolato)diboron.

    Reaction Conditions: The key step involves the borylation of 5-methoxyindazole using bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronate ester.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazoles.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the activity against specific biological targets such as kinases involved in cancer and inflammatory diseases. Preliminary studies indicate potential kinase inhibition properties that could lead to new therapeutic agents targeting pathways critical in diseases such as cancer and inflammation.

Organic Synthesis

The presence of the dioxaborolane group makes this compound particularly valuable in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in constructing complex organic molecules from simpler ones, facilitating the development of new materials and pharmaceuticals. The versatility of this compound in organic synthesis allows chemists to create a wide array of derivatives with tailored properties for specific applications .

Material Science

In material science, this compound is explored for its role in developing advanced materials such as organic semiconductors and polymers. Its unique electronic properties can be harnessed to create materials with desirable optical and electrochemical characteristics. Research indicates that compounds with similar boronate structures have been successfully integrated into novel copolymer systems .

Biological Studies

The compound has been utilized in biological studies to investigate the effects of indazole derivatives on various cellular processes. Studies have shown that it may modulate cell proliferation and apoptosis through interactions with signaling pathways associated with cell growth. In vitro studies have demonstrated significant cytotoxic effects against certain cancer cell lines while exhibiting low toxicity towards normal cells .

In Vitro Studies

In vitro experiments have assessed the cytotoxicity of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole against various cancer cell lines:

Cell LineIC50 (µM)Notes
MV4;11 (leukemia)10 - 20Significant antitumor activity observed
MDA-MB-231 (breast cancer)15 - 25Effective in xenograft models

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential. In xenograft models involving human tumors implanted in mice, administration of the compound resulted in reduced tumor growth compared to control groups. These findings suggest promising applications for this compound in cancer treatment strategies .

Case Studies

A notable case study involved a series of analogs derived from indazole tested for their ability to inhibit specific kinases associated with cancer and inflammatory diseases. The results indicated that structural modifications on the indazole core could enhance potency while minimizing off-target effects. Such findings support further exploration into optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronate ester group can form reversible covalent bonds with nucleophilic residues in the target protein, leading to inhibition of its activity. The methoxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar compounds to 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole include:

    5-methoxy-1H-indazole: Lacks the boronate ester group and is less versatile in cross-coupling reactions.

    6-bromo-5-methoxy-1H-indazole: Contains a bromine atom instead of the boronate ester, making it suitable for different types of coupling reactions.

    5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring, leading to different chemical properties and reactivity.

The uniqueness of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole lies in its combination of a methoxy group and a boronate ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has attracted attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular FormulaC15H20BNO3
Molecular Weight (g/mol)271.14
CAS NumberNot specified
IUPAC Name5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The biological activity of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is likely mediated through several mechanisms:

  • Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, compounds with similar structural motifs have been shown to inhibit GSK-3β and IKK-β kinases which are critical in inflammation and cancer progression .
  • Anti-inflammatory Effects : Research has demonstrated that related compounds can suppress the production of pro-inflammatory cytokines and nitric oxide in various cellular models . This suggests that the indazole derivative may possess anti-inflammatory properties.
  • Cell Proliferation Modulation : The compound may influence cell growth and apoptosis through modulation of signaling pathways associated with cell proliferation .

In Vitro Studies

In vitro studies using various cell lines have shown that 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells. For example:

Cell LineIC50 (µM)Notes
MV4;11 (leukemia)10 - 20Significant antitumor activity observed
MDA-MB-231 (breast cancer)15 - 25Effective in xenograft models

In Vivo Studies

Animal models have provided insights into the therapeutic potential of the compound. In particular:

  • Xenograft Models : In studies involving xenografts of human tumors in mice, administration of the compound resulted in reduced tumor growth compared to controls .

Case Studies

A notable case study involved a series of analogs derived from indazole which were tested for their ability to inhibit specific kinases associated with cancer and inflammatory diseases. The results indicated that modifications on the indazole core could enhance potency while reducing off-target effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Functionalization of the indazole core : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions .

Borylation : A Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) catalyzed by palladium (e.g., Pd(dppf)Cl₂) in the presence of potassium acetate (KOAc) and dioxane at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronate ester product .

  • Key Considerations : Optimize reaction time and temperature to minimize deboronation side reactions. Use anhydrous solvents and inert atmosphere for reproducibility .

Q. How can the structure of this compound be rigorously confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Verify the presence of the methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and boronate ester signals (quaternary carbon at ~δ 85–90 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak matching the exact mass (e.g., calculated for C₁₅H₂₀BN₂O₃: 288.1546) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL or OLEX2 software to confirm bond lengths/angles and boronate geometry .

Q. What are the primary applications of this compound in cross-coupling reactions?

  • Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides.

  • Typical Conditions : Pd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (base), DME/H₂O solvent, 80–100°C .
  • Scope : Used to synthesize biaryl derivatives for pharmaceutical intermediates or OLED materials .
    • Optimization Tips : Pre-purify the boronate ester to remove residual Pd catalysts, which can inhibit coupling efficiency .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during functionalization of the indazole core?

  • Methodological Answer :

  • Regioselective Bromination : Use directing groups (e.g., methoxy at 5-position) to favor bromination at the 6-position. Monitor reaction progress via LC-MS to detect over-bromination .
  • Protection/Deprotection : Temporarily protect the indazole NH with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during borylation .
    • Case Study : In a 2021 synthesis, Boc-protected indazole derivatives achieved >90% regioselectivity for subsequent borylation .

Q. What strategies mitigate boronate ester instability during storage and handling?

  • Methodological Answer :

  • Storage : Store under argon at –20°C in amber vials to prevent hydrolysis/oxidation .
  • Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) monthly. Degradation products (e.g., boronic acids) elute earlier due to higher polarity .
    • Contradiction Note : Some studies report stable boronate esters under ambient conditions, but prolonged exposure to moisture reduces reactivity in cross-couplings .

Q. How can computational methods enhance the design of indazole-boronate derivatives for target-specific bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The methoxy group enhances binding to hydrophobic pockets .
  • DFT Calculations : Optimize boronate geometry (B–O bond lengths ~1.36 Å) to predict reactivity in cross-couplings .
    • Validation : Correlate computational predictions with experimental IC₅₀ values in kinase inhibition assays .

Key Research Findings

  • The compound’s boronate ester group enables efficient biaryl synthesis for optoelectronic materials (e.g., OLED emitters) .
  • Methoxy substitution on the indazole core enhances metabolic stability in pharmacokinetic studies compared to non-substituted analogues .
  • Conflicting reports on boronate stability highlight the need for context-specific handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.